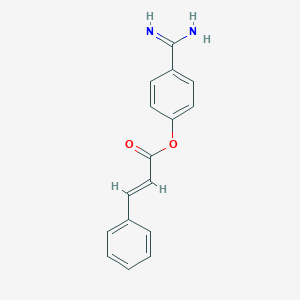

4-Amidinophenyl cinnamate

Description

Structure

3D Structure

Properties

CAS No. |

103499-67-8 |

|---|---|

Molecular Formula |

C16H14N2O2 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

(4-carbamimidoylphenyl) (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C16H14N2O2/c17-16(18)13-7-9-14(10-8-13)20-15(19)11-6-12-4-2-1-3-5-12/h1-11H,(H3,17,18)/b11-6+ |

InChI Key |

SYMNKMKOTLVJCE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C(=N)N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C(=N)N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C(=N)N |

Synonyms |

4-Amidinophenyl cinnamate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Amidinophenyl Cinnamate

Advanced Synthetic Routes to the 4-Amidinophenyl Moiety

Regioselective Functionalization Strategies

Achieving regioselectivity—the control of where a chemical group is placed on a molecule—is paramount in the synthesis of the 4-amidinophenyl group. Directing the amidine functional group to the para-position (position 4) of the phenyl ring is crucial for the final product's identity.

One common strategy involves starting with a molecule that already has a functional group at the para-position, which can then be converted into an amidine. For instance, 4-cyanophenyl derivatives are frequently used precursors. The cyano group (a nitrile) at the 4-position provides a reactive site for conversion to the amidine. chemicalbook.com

Another approach is the regioselective synthesis of 2-aryl-6-substituted benzothiazoles, which can be adapted for the synthesis of other 2-(4-aminophenyl) benzothiazoles, demonstrating methods to control substitution patterns on the phenyl ring. hep.com.cnijpsdronline.com Methodologies for the regioselective synthesis of various heterocyclic compounds, such as isoxazoles and naphthoquinones, also offer insights into controlling reaction outcomes based on conditions and substrate structure, which can be conceptually applied to the synthesis of the target moiety. rsc.orgrsc.org

Optimization of Amidine Group Introduction

The introduction of the amidine group is a key transformation. Several methods exist, with the Pinner reaction being a classic and widely used approach. wikipedia.orgjk-sci.com This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.org This intermediate can then be reacted with ammonia (B1221849) or an amine to yield the desired amidine. wikipedia.orgsynarchive.com

Pinner Reaction for Amidine Synthesis wikipedia.orgsynarchive.comsemanticscholar.org

Step 1: Formation of the Pinner Salt. Anhydrous hydrogen chloride gas is bubbled through a mixture of the nitrile (e.g., 4-cyanophenyl cinnamate) and an alcohol (e.g., ethanol). This forms the corresponding imidate salt. wikipedia.orgsemanticscholar.org Low temperatures are often crucial to prevent the thermodynamically unstable imidate hydrochloride from rearranging. jk-sci.com

Step 2: Ammonolysis. The Pinner salt is then treated with ammonia to form the amidine hydrochloride.

Alternative methods for amidine synthesis include:

From amides: Amides can be converted to amidines through activation with reagents like phosphorus pentachloride or trifluoromethanesulfonic anhydride, followed by reaction with an amine. semanticscholar.org

From nitriles via amidoximes: This two-step process involves the formation of an amidoxime (B1450833) intermediate, which is then reduced to the amidine. This method has the advantage of not requiring strictly anhydrous conditions. nih.gov

Using organometallic reagents: Lithiated species can react with carbodiimides to produce amidines. semanticscholar.org

The choice of method often depends on the substrate's electronic properties, as some nitriles that are unreactive under acidic Pinner conditions may react well under basic conditions, and vice-versa. wikipedia.orgjk-sci.com

Esterification Techniques for the Cinnamate (B1238496) Moiety

The formation of the ester bond between the 4-amidinophenyl group (or its precursor) and cinnamic acid is the second major synthetic challenge.

Stereoselective Synthesis of Cinnamate Esters

Cinnamate esters can exist as E and Z stereoisomers. For many applications, the E-isomer (trans) is desired. Several techniques have been developed to achieve high stereoselectivity.

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a powerful tool for the stereoselective synthesis of α,β-unsaturated esters, typically yielding the (E)-isomer with high selectivity. rsc.orgorganic-chemistry.org It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. For cinnamate synthesis, this would involve reacting a benzaldehyde (B42025) derivative with a phosphonoacetate. organic-chemistry.org

Mizoroki-Heck Cross-Coupling Reaction: This palladium-catalyzed reaction can be used to form cinnamic acid derivatives by coupling an aryl halide with an olefin, such as an acrylate (B77674). The geometry of the resulting double bond can often be controlled.

Steglich Esterification: A modified, greener Steglich esterification using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent has been shown to be effective for synthesizing (E)-cinnamate derivatives from (E)-cinnamic acid and various alcohols and phenols. researchgate.net

| Esterification Method | Key Features | Stereoselectivity | Ref. |

| Horner-Wadsworth-Emmons | Uses phosphonoacetates and aldehydes | High (E)-selectivity | rsc.orgorganic-chemistry.org |

| Mizoroki-Heck Coupling | Pd-catalyzed coupling of aryl halides and acrylates | Can be controlled to favor (E)-isomer | |

| Steglich Esterification | Carbodiimide-mediated coupling | Retains stereochemistry of cinnamic acid | researchgate.net |

Coupling Reactions for Phenyl Cinnamate Formation

Directly coupling a phenol (B47542) with cinnamic acid or its derivatives is a common strategy.

From Cinnamoyl Chloride: Cinnamic acid can be converted to cinnamoyl chloride using reagents like thionyl chloride. The resulting acid chloride readily reacts with a phenol (such as 4-cyanophenol, a precursor to the amidine) to form the phenyl cinnamate ester. orgsyn.org

Carbodiimide-Mediated Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble EDC can facilitate the direct esterification of cinnamic acid with a phenol in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method is often preferred due to its mild reaction conditions.

From Phenylboronic Acids: In a novel approach, phenyl cinnamate can be synthesized from cinnamoyl chloride and phenylboronic acid in the presence of an oxidizing agent. The reaction proceeds through the in-situ formation of phenol from the boronic acid. beilstein-journals.org

Convergent and Divergent Synthesis of 4-Amidinophenyl Cinnamate

The synthesis of this compound can be approached using either convergent or divergent strategies. sathyabama.ac.inresearchgate.net

Convergent Synthesis: In a convergent approach, the 4-amidinophenyl moiety and the cinnamate moiety would be synthesized separately and then combined in a final step. researchgate.net For example, 4-hydroxybenzonitrile (B152051) could be esterified with cinnamoyl chloride to form 4-cyanophenyl cinnamate. reading.ac.uk Separately, the amidine group could be prepared on a different molecule. However, a more practical convergent route involves creating the ester first and then converting the nitrile to the amidine.

Route:

Esterification: React 4-cyanophenol with cinnamoyl chloride to produce 4-cyanophenyl cinnamate. researchgate.netorgsyn.org

Amidine Formation: Convert the cyano group of 4-cyanophenyl cinnamate into an amidine using a method like the Pinner reaction. wikipedia.orgnih.gov

Divergent Synthesis: A divergent synthesis would start from a common intermediate that is then modified to create a library of different, but structurally related, compounds. researchgate.netrsc.org While less direct for synthesizing a single target like this compound, a divergent approach could start with a core molecule, such as 4-aminocinnamic acid. prepchem.com

Route:

Amidation/Esterification: Start with a molecule like 4-nitrophenyl cinnamate.

Reduction: Reduce the nitro group to an amine, yielding 4-aminophenyl cinnamate.

Diazotization and Substitution: The amino group could then be converted into a variety of other functional groups, including a nitrile (via Sandmeyer reaction), which could then be converted to the amidine. This multi-step transformation from the amine is less efficient than the convergent route starting from the nitrile.

The convergent approach is generally more efficient for the specific synthesis of this compound, as it builds the less stable amidine functionality in the final step, avoiding potential complications with this group during the esterification process.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound like this compound. The derivatization strategies for this compound can be systematically explored by modifying its core structural components: the cinnamate moiety and the 4-amidinophenyl group. Given that many amidinophenyl derivatives are known to be inhibitors of serine proteases, the SAR exploration for this compound would likely focus on enhancing its potency and selectivity against these enzymes. nih.govatsjournals.org

Derivatization strategies can be broadly categorized into modifications of the cinnamic acid backbone and alterations to the 4-amidinophenyl ring.

Modifications of the Cinnamic Acid Moiety:

The cinnamic acid portion of the molecule presents several sites for modification. These include the phenyl ring, the acrylate double bond, and the ester linkage itself.

Substitution on the Phenyl Ring: The phenyl ring of the cinnamic acid can be substituted with various functional groups to probe their effect on activity. Introducing electron-donating groups (e.g., methoxy (B1213986), hydroxyl) or electron-withdrawing groups (e.g., halogens, nitro) at different positions (ortho, meta, para) can influence the electronic properties and steric bulk of the molecule, thereby affecting its binding to the target enzyme.

Variation of the Ester Linkage: While the primary focus is on the 4-amidinophenyl ester, replacing the ester linkage with an amide (forming a cinnamamide) is a common bioisosteric replacement that can alter the hydrogen bonding capabilities and metabolic stability of the compound. The synthesis of cinnamamides can be achieved through various amidation methods. beilstein-journals.org

Modifications of the 4-Amidinophenyl Group:

The 4-amidinophenyl group is a key pharmacophore, often responsible for anchoring the inhibitor in the S1 specificity pocket of serine proteases like trypsin and thrombin.

Amidine Group Modification: The amidine group itself can be N-substituted with alkyl or other functional groups to modulate its basicity and hydrogen bonding capacity.

Bioisosteric Replacements: The amidine group can be replaced with other basic groups like guanidine (B92328) to assess the impact on binding affinity.

Positional Isomers: Moving the amidine group from the para to the meta position (3-amidinophenyl) can significantly alter the binding orientation and selectivity for different proteases, as has been observed in studies of other serine protease inhibitors. atsjournals.org

The following table summarizes potential derivatization strategies for SAR studies of this compound:

| Core Moiety | Site of Modification | Potential Derivatives | Rationale for SAR |

|---|---|---|---|

| Cinnamic Acid | Phenyl Ring | Methoxy, Hydroxy, Halogen, Nitro substituted cinnamates | Investigate electronic and steric effects on binding. |

| Acrylate Double Bond | (Z)-isomer, α/β-substituted analogs | Explore the impact of geometry and steric hindrance. | |

| Ester Linkage | Cinnamamide analogs | Evaluate the effect of altered hydrogen bonding and stability. | |

| 4-Amidinophenyl | Amidine Group | N-alkyl amidines | Modulate basicity and hydrogen bonding interactions. |

| Bioisosteric Replacement | Guanidinophenyl analogs | Assess the importance of the specific basic group for binding. | |

| Positional Isomerism | 3-Amidinophenyl cinnamate | Determine the optimal positioning for interaction with the enzyme's specificity pocket. |

By systematically synthesizing and evaluating these derivatives, a comprehensive SAR profile for this compound can be established, guiding the design of more potent and selective analogs for potential therapeutic applications.

Information regarding the chemical compound “this compound” is not available in the searched sources.

Extensive searches for scientific literature detailing the molecular mechanisms of action for the chemical compound "this compound" have yielded no specific information on its interaction with the requested enzymatic targets. No research findings, data tables, or detailed studies concerning the evaluation of this particular compound's effects on the following enzymes were found in the public domain:

Aldehyde Dehydrogenase

Glycosidases

Tyrosinase

Protein Tyrosine Phosphatase 1B (PTP1B)

Dipeptidyl Peptidase III (DPP III)

Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable content based on the available information. The elucidation of the molecular mechanisms of action for "this compound," as outlined in the provided structure, remains uncharacterized in the searched scientific literature.

Elucidation of Molecular Mechanisms of Action for 4 Amidinophenyl Cinnamate

Ligand-Receptor Interaction Studies

The molecular action of 4-Amidinophenyl cinnamate (B1238496) is primarily understood through its interactions with protein receptors, particularly enzymes. Its chemical structure, featuring a p-amidinophenyl group attached to a cinnamate ester, predisposes it to interact with specific classes of proteases.

Binding Affinity Determination

The binding affinity of an inhibitor is a measure of the strength of the interaction between the inhibitor and its target enzyme, commonly expressed as the inhibition constant (Ki) or the dissociation constant (KD). ncifcrf.govevotec.com For 4-Amidinophenyl cinnamate, the key structural motif determining its binding is the p-amidinophenyl group. This moiety acts as a mimic of the side chains of arginine and lysine, which are the natural substrates for trypsin-like serine proteases. mdpi.com

This structural mimicry allows the amidinophenyl group to fit into the S1 specificity pocket of these enzymes, a deep, negatively charged cleft at the base of the active site. The primary interaction is a strong salt bridge formed between the positively charged amidinium group and the carboxylate side chain of a highly conserved aspartic acid residue at position 189 (Asp189). gatech.eduacs.orgnih.govresearchgate.netplos.org

| Inhibitor | Target Enzyme | Binding Constant | Reference |

|---|---|---|---|

| 4-amidinophenylpyruvate (p-APPA) | Thrombin | KI = 1.3 µM | nih.gov |

| 2,7-bis-(4-amidinophenyl)methenylcycloheptanone | Trypsin | Ki = 90 nM | gatech.edu |

| Benzamidine-based inhibitor (P3: n-propyl) | Trypsin | KD = 450 nM | nih.gov |

| Benzamidine-based inhibitor (P3: n-heptyl) | Trypsin | KD = 15 nM | nih.gov |

Characterization of Allosteric or Orthosteric Modulation

Enzyme inhibitors can be classified based on their binding site as either orthosteric or allosteric. Orthosteric inhibitors bind directly to the enzyme's active site, where the natural substrate also binds. ncifcrf.gov This mode of action typically results in competitive inhibition, as the inhibitor and substrate compete for the same location. tutorchase.com Allosteric inhibitors, in contrast, bind to a different site on the enzyme, inducing a conformational change that alters the active site's shape and function. tutorchase.comquora.comkhanacademy.org

Based on its mechanism of action, this compound is characterized as an orthosteric inhibitor . The p-amidinophenyl group, acting as a substrate analog, directly occupies the S1 specificity pocket of the active site of trypsin-like proteases. gatech.edunih.govresearchgate.net This binding physically obstructs the entry of the natural substrate into the active site, leading to competitive inhibition.

The interaction of related compounds confirms this orthosteric mechanism. Studies on 4-amidinophenylpyruvate (p-APPA) show that it participates in a two-step binding process where it first forms a Michaelis complex within the active site and subsequently forms a covalent hemiketal with the catalytic serine residue (Ser195). nih.gov This covalent modification of an active site residue is a definitive feature of orthosteric inhibition. Similarly, crystal structures of trypsin inactivated by other p-amidinophenyl derivatives show the inhibitor covalently bonded to the active site Ser195, with the amidinophenyl group firmly lodged in the S1 pocket. acs.orgnih.gov This body of evidence strongly supports the classification of this compound as an orthosteric, competitive inhibitor of its target proteases.

Interrogation of Nucleic Acid Interactions and Associated Biological Consequences

A thorough review of scientific literature did not reveal any studies that have directly investigated the interaction between this compound and nucleic acids such as DNA or RNA. Small molecules can interact with nucleic acids through various modes, including intercalation between base pairs or binding within the major or minor grooves. researchgate.netscielo.org.mx These interactions often involve molecules with planar aromatic structures. scielo.org.mx While the cinnamate portion of this compound possesses a planar phenyl ring, there is no experimental data to confirm whether it engages in such interactions with DNA or RNA.

Some compounds containing a 4-aminophenyl moiety, such as 2-(4-aminophenyl)benzothiazole, have been shown to bind to the minor groove of DNA. researchgate.net However, the distinct structural differences between these compounds and this compound mean that these findings cannot be directly extrapolated.

Consequently, as there is no evidence of direct interaction, no associated biological consequences of this compound binding to nucleic acids have been reported. The primary mechanism of action for this compound and its close analogs remains centered on the inhibition of serine proteases.

Structure Activity Relationship Sar Studies and Molecular Design of 4 Amidinophenyl Cinnamate Analogues

Systematic Modification of the Amidinophenyl Substructure

The 4-amidinophenyl moiety is a critical component, often responsible for the molecule's interaction with the target enzyme's active site. Its basic amidine group can form key salt bridges and hydrogen bonds, anchoring the inhibitor to the protein.

The position of the amidine group on the phenyl ring is crucial for activity. While direct SAR studies on positional isomers of 4-amidinophenyl cinnamate (B1238496) are not extensively documented, research on related benzamidine-based inhibitors provides valuable insights. For instance, in a study of benzamidine-based inhibitors of neuropilin-2, the presence of a carboxyl group on a linked phenylalanine, which mimics the cinnamate portion, was found to be critical for binding. The removal of this acidic group led to a significant 70-fold reduction in inhibitory activity. nih.gov This highlights the importance of the spatial relationship between the amidino group and the rest of the molecule.

Furthermore, the introduction of substituents on the phenyl ring of the amidinophenyl group can modulate activity. In a series of Nα-(4-methylbenzoyl)-4-amidinophenyl-alaninamides and -esters designed as serine protease inhibitors, the focus was on replacing a tosyl group with a p-toluoyl residue. nih.gov This suggests that even subtle changes to the electronic and steric properties of the phenyl ring can influence inhibitor potency.

The amidine group is a strong basic group that is often protonated at physiological pH, enabling it to participate in strong ionic interactions. Bioisosteric replacement of the amidine group is a common strategy in drug design to improve pharmacokinetic properties or to fine-tune binding affinity. Common replacements for the amidine group include guanidine (B92328), which is also a strong base, and various nitrogen-containing heterocycles. In a study on trypanosome alternative oxidase inhibitors, benzamidine-based cations were investigated, highlighting the importance of the cationic nature of this group for activity. nih.govacs.org The synthesis of these analogues involved the conversion of a cyano group to a benzamidoxime, followed by hydrogenation to the benzamidine (B55565). nih.govacs.org This synthetic route allows for the introduction of diverse amidine-like functionalities.

Positional Isomerism and Substituent Effects on the Phenyl Ring

Chemical Space Exploration of the Cinnamate Moiety

The cinnamate moiety, with its phenyl ring connected to an acrylic acid via an ester linkage, offers a rich scaffold for chemical modification.

The terminal phenyl ring of the cinnamate moiety provides a large surface for interaction with the enzyme and is a prime location for introducing substituents to modulate activity, selectivity, and physicochemical properties. Studies on cinnamic acid-coumarin ester analogues as tyrosinase inhibitors have shown that the introduction of substituents such as fluoro, chloro, and hydroxyl groups can significantly enhance inhibitory activity. sioc-journal.cn For example, a 4-hydroxyphenyl substituent on the cinnamate portion led to a potent tyrosinase inhibitor. sioc-journal.cn Similarly, in a study on the antimicrobial activity of cinnamate derivatives, the nature and position of substituents on the phenyl ring were found to be critical. semanticscholar.org

The following table summarizes the antimicrobial activity of some cinnamate esters, illustrating the effect of substitutions on the terminal phenyl ring.

| Compound | Substituent on Cinnamate Phenyl Ring | Organism | MIC (µM) |

| 4-aminophenyl 4-coumarate | 4-hydroxy | Bacillus subtilis | 8.5 |

| 4-aminophenyl 4-coumarate | 4-hydroxy | Staphylococcus aureus | 67 |

| 4-aminophenyl 4-coumarate | 4-hydroxy | Aspergillus niger | 67 |

| 4-nitrophenyl 4-coumarate | 4-hydroxy | Aspergillus niger | 558 |

Data sourced from nih.gov

Alterations to the Cinnamoyl Alkene Linker

Influence of Ester Linkage and Overall Molecular Architecture on Biological Activity

The ester linkage in 4-amidinophenyl cinnamate is not merely a covalent bond but a functional group that can influence the molecule's properties, including its susceptibility to hydrolysis by esterases and its ability to act as a hydrogen bond acceptor. The replacement of the ester bond with a more metabolically stable amide bond is a common strategy in medicinal chemistry. In a study of benzamidine-based inhibitors, replacing a carboxylate group with an ester resulted in only a modest decrease in potency, whereas substitution with an amide was highly detrimental to activity. nih.gov This suggests that the electronic and hydrogen-bonding properties of the linker are critical.

Design Principles for Enhanced Selectivity and Potency

The rational design of this compound analogues as potent and selective enzyme inhibitors, particularly for trypsin-like serine proteases, is guided by a deep understanding of their structure-activity relationships (SAR). The core principle revolves around optimizing the interactions of the molecule with the enzyme's active site, which is comprised of several binding pockets (S1, S2, S3, etc.). The 4-amidinophenyl moiety and the cinnamate portion of the molecule play distinct and crucial roles in achieving high affinity and selectivity.

The design of these inhibitors is centered on the hypothesis that the positively charged 4-amidinophenyl group will anchor the molecule in the S1 pocket of trypsin-like serine proteases, which typically contains a conserved aspartic acid residue (Asp189). This strong ionic interaction is a key determinant of potency. researchgate.net The cinnamate portion, on the other hand, extends towards other subsites (S2, S3, S4), and modifications to this part of the scaffold are critical for modulating selectivity and enhancing potency.

Key Design Principles:

The Role of the 4-Amidinophenyl Group (P1 Moiety): The basic benzamidine group is a well-established P1 moiety for inhibitors of trypsin-like serine proteases. Its primary role is to bind to the S1 specificity pocket. Docking experiments have shown that the benzamidine group forms hydrogen bonds with the catalytic domain's S1 pocket, specifically interacting with Asp189, the gamma oxygen of Ser190, and the carbonyl oxygen of Gly219. researchgate.net Therefore, retaining the 4-amidinophenyl group is fundamental for maintaining high affinity for this class of enzymes.

Modifications of the Cinnamate Phenyl Ring: The phenyl ring of the cinnamic acid portion of the molecule projects towards the S2, S3, and S4 subsites of the protease. The nature, size, and position of substituents on this ring are critical for achieving both potency and selectivity.

Exploration of the S2 and S4 Subsites: The design and synthesis of analogues with various substituents on the central phenyl ring aim to explore the protease binding regions near the S2 and S4 subsites. researchgate.net Optimization of these substituents can lead to highly potent and selective inhibitors.

Introduction of Amides and Ethers: The introduction of a series of amides and ethers on the phenyl ring has been shown to be a successful strategy for optimizing interactions within the shallow S3 pocket, resulting in inhibitors with nanomolar potency. researchgate.net

Halogen and Alkyl Substituents: The introduction of halogen atoms (e.g., chloro, fluoro) or small alkyl groups on the phenyl ring can influence electronic properties and steric interactions, which in turn affect binding affinity and selectivity. For instance, in related inhibitor classes, such modifications have been shown to enhance potency.

Bioisosteric Replacements: To improve pharmacokinetic properties or to fine-tune binding interactions, bioisosteric replacements for various parts of the molecule can be considered.

Amidine Bioisosteres: While the amidine group is crucial, in some contexts, it can be replaced with other basic groups that can still form favorable interactions with the S1 pocket. However, any such replacement must be carefully evaluated to ensure that the high affinity is not compromised.

Phenyl Ring Bioisosteres: The phenyl ring of the cinnamate can be replaced with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene) to explore different interactions with the enzyme's surface and to modulate properties like solubility and metabolic stability.

The following tables summarize the structure-activity relationships for key modifications on related amidophenyl and cinnamate scaffolds, providing a basis for the rational design of novel this compound analogues.

Table 1: SAR of Amidinophenylurea-Based Factor VIIa Inhibitors researchgate.netresearchgate.net

| Compound ID | Modification | Target | Potency (Ki) | Design Rationale |

| 14b | Methyl group in S2, decorated phenyl ring | Factor VIIa | 27 nM | Exploration of S2 pocket and optimization of phenyl ring substituents. |

| 14c | Amide substituent in S3 | Factor VIIa | 12 nM | Targeting the shallow S3 pocket with hydrogen bond donors/acceptors. |

| 14d | Ether substituent in S3 | Factor VIIa | 26 nM | Exploring different functionalities to optimize S3 interactions. |

Table 2: SAR of Cinnamic Acid Ester Derivatives as Tyrosinase Inhibitors rsc.org

| Compound ID | Modification | Target | Potency (IC50) | Design Rationale |

| 5a | (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate | Mushroom Tyrosinase | 2.0 µM | Introduction of hydroxyl and acetyl groups to enhance binding. |

| 5g | (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate | Mushroom Tyrosinase | 8.3 µM | Evaluating the effect of a methoxy (B1213986) group in place of a hydroxyl group. |

| 6a | (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate | Mushroom Tyrosinase | 10.6 µM | Investigating the impact of different alkyl and hydroxyl substitutions. |

These design principles, derived from SAR studies of related inhibitor classes, provide a robust framework for the development of novel this compound analogues with enhanced potency and selectivity. The key is a multi-pronged approach that maintains the crucial S1 anchoring via the amidinophenyl group while systematically optimizing the interactions of the cinnamate moiety with the outer binding subsites of the target protease.

Computational Chemistry and in Silico Approaches for 4 Amidinophenyl Cinnamate Research

Molecular Docking and Scoring for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jyoungpharm.org This method is crucial in drug design for predicting how a ligand, such as 4-amidinophenyl cinnamate (B1238496), might interact with a biological target, typically a protein or enzyme. The process involves sampling a high number of possible conformations of the ligand within the binding site of the target protein and scoring each conformation to estimate the binding affinity.

Given the structure of 4-amidinophenyl cinnamate, a primary target for docking studies would be trypsin-like serine proteases. nih.govuq.edu.au The positively charged amidine group is well-suited to interact with the negatively charged aspartate residue (Asp189) found at the bottom of the S1 specificity pocket in these enzymes. nih.gov Docking simulations can predict the binding energy (ΔG), which indicates the strength of the interaction, and visualize the specific molecular interactions, such as hydrogen bonds and salt bridges, that stabilize the complex. For example, docking studies on similar inhibitors have shown that the guanidino or amidino pharmacophore forms a key salt bridge with this aspartate residue. nih.gov

Research on related cinnamate derivatives has demonstrated the utility of molecular docking in identifying potential biological targets and predicting binding affinity. nih.gov For a series of this compound analogs, docking could be used to rank compounds based on their predicted affinity for a target like trypsin or other related proteases, guiding the selection of candidates for synthesis and experimental testing.

Table 1: Illustrative Molecular Docking Results for a Ligand in a Trypsin-like Protease Active Site

| Parameter | Value/Description |

|---|---|

| Target Protein | Trypsin (PDB ID: e.g., 2AIP) |

| Ligand | This compound |

| Docking Score (ΔG) | -8.5 kcal/mol |

| Key Interacting Residues | Asp189, Ser190, Gly219, Ser214 |

| Interaction Types | Salt bridge with Asp189; Hydrogen bonds with Ser190, Gly219; Pi-sulfur interaction with Cys191-Cys220 |

Note: The data in this table is illustrative and represents typical results from a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. ncsu.edu For a series of this compound derivatives, QSAR models can be developed to predict their inhibitory activity against a specific target.

The process begins with a "training set" of compounds for which the biological activity (e.g., IC50) has been experimentally measured. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics. nih.gov Using statistical methods like multiple linear regression (MLR), a mathematical equation is derived that correlates the descriptors with the observed activity. nih.govmdpi.com

Studies on cinnamic acid derivatives and other related compounds have successfully used QSAR to build predictive models for various biological activities, including antifungal and antitubercular effects. ncsu.edunih.govresearchgate.net For this compound analogs, a QSAR model could identify which structural features are most important for activity. For instance, a model might reveal that increased hydrophobicity in one part of the molecule and the presence of a hydrogen bond donor in another part enhance inhibitory potency. mdpi.com These models, once validated, can be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates. mdpi.com

Table 2: Examples of Molecular Descriptors Used in QSAR Studies for Cinnamate-like Compounds

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Size, H-bonding capacity |

| Topological | Wiener Index, Balaban Index | Molecular branching and shape |

| Geometrical | Molecular surface area, Molecular volume | 3D size and shape |

| Electronic | Dipole moment, HOMO/LUMO energies | Polarity, Reactivity |

| Hydrophobicity | LogP | Lipophilicity |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. rsc.org This technique is essential for understanding the conformational flexibility of this compound and its dynamic behavior within a protein's binding site. tandfonline.com

An MD simulation begins with the docked complex of the ligand and protein. The system is solvated in a box of water molecules, and the motions of all atoms are calculated by integrating Newton's equations of motion. mdpi.com These simulations, often spanning hundreds of nanoseconds or longer, reveal how the ligand and protein adjust to each other, the stability of key interactions, and the role of water molecules in the binding process. diva-portal.org

For the this compound-protease complex, MD simulations can validate the stability of the binding pose predicted by docking. rsc.org They can be used to calculate the binding free energy, providing a more accurate estimate of affinity than docking scores alone. rsc.org Furthermore, MD can reveal conformational changes in the protein upon ligand binding, which can be crucial for understanding the mechanism of inhibition. tandfonline.com

Table 3: Key Analyses Performed in Molecular Dynamics Simulations

| Analysis Type | Description |

|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein and ligand backbone from the initial structure, indicating stability. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues, identifying flexible and rigid regions of the protein. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the free energy of binding by combining molecular mechanics energies with solvation models. |

| Principal Component Analysis (PCA) | Identifies the dominant collective motions of the protein during the simulation. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and intrinsic reactivity of a molecule. niscpr.res.in These methods are used to calculate a variety of molecular properties and reactivity descriptors that are not accessible through classical molecular mechanics methods used in docking and MD. mdpi.com

For this compound, quantum chemical calculations can determine its optimized 3D geometry and electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). cmst.eu The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests the molecule is more reactive. cmst.eu

Other important descriptors include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack. niscpr.res.in This information is valuable for understanding how the molecule will interact with its biological target. Studies on various cinnamic acid derivatives have used these calculations to correlate electronic structure with biological activity. mdpi.comnih.govresearchgate.net

| Electron Affinity | 1.8 eV | Energy released when an electron is added. |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations.

De Novo Design Principles for Novel this compound Scaffolds

De novo design refers to the computational creation of novel molecules "from scratch." nih.gov Instead of screening existing compounds, de novo design algorithms build new molecules, often atom-by-atom or fragment-by-fragment, directly within the binding site of a target protein. fu-berlin.demdpi.com This approach allows for the exploration of novel chemical space and the creation of highly optimized ligands tailored to the specific geometry and chemical environment of the target. nih.govacs.org

Starting with the this compound scaffold, de novo design could be used to generate novel inhibitors with improved properties. For instance, an algorithm could use the 4-amidinophenyl group as an anchor in the S1 pocket of a serine protease and then explore different chemical fragments to connect to it, aiming to optimize interactions with other parts of the binding site (S2, S3, etc.). uq.edu.audiva-portal.org The generated molecules are scored based on predicted binding affinity, chemical feasibility, and drug-like properties. mdpi.com This powerful strategy can lead to the discovery of entirely new classes of inhibitors based on the initial this compound concept. nih.govacs.org

Preclinical in Vitro Pharmacological and Biological Investigations of 4 Amidinophenyl Cinnamate

Cell-Based Assays for Specific Enzyme Activities and Cellular Pathway Modulation

The in vitro effects of 4-Amidinophenyl cinnamate (B1238496), also referred to as the p-amidinophenyl ester of cinnamic acid (CINN), have been investigated to determine its activity as an enzyme inhibitor. Specifically, its potential to inhibit vitamin K-dependent proteinases has been a subject of study. Research has characterized 4-Amidinophenyl cinnamate as an irreversible inhibitor of several key enzymes in the coagulation cascade. nih.gov

In comparative studies, this compound has demonstrated a pronounced inhibitory effect on coagulation assays. At a concentration of 500 microM, it was shown to increase the activated partial thromboplastin (B12709170) time (PTT) of pooled human plasma by three to five-fold and the prothrombin time by 1.4 to 3.7-fold. nih.gov Among the p-amidinophenyl esters tested, which included the benzoate (B1203000) and α-methyl-cinnamate derivatives, the cinnamate ester showed the most significant effect in both assays. nih.gov

Further investigation into its specific enzyme targets revealed that this compound is a potent inhibitor of human factors IXa and Xa. nih.gov While the p-amidinophenyl ester of benzoic acid was found to be a slightly better inhibitor of α-thrombin, this compound also demonstrated a strong effect on the thrombin clotting time, increasing the assay endpoint by more than six-fold. nih.gov These findings underscore its activity in modulating key enzymatic pathways involved in blood coagulation.

| Enzyme/Assay | Effect | Source |

|---|---|---|

| Factor IXa | Inhibitor | nih.gov |

| Factor Xa | Inhibitor | nih.gov |

| Thrombin | Inhibitor | nih.gov |

| Activated Partial Thromboplastin Time (PTT) | Increased 3 to 5-fold at 500 µM | nih.gov |

| Prothrombin Time (PT) | Increased 1.4 to 3.7-fold at 500 µM | nih.gov |

Evaluation of Antimicrobial Spectrum and Potency

No specific data regarding the in vitro antimicrobial spectrum and potency of this compound against bacterial or fungal strains were identified in the reviewed scientific literature.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

No specific studies detailing the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria were found.

| Bacterial Strain | MIC (μg/mL) | Source |

|---|---|---|

| Gram-Positive Strains | No data available | |

| Gram-Negative Strains | No data available |

Antifungal Activity Against Fungal Pathogens

There is no available information from the reviewed literature on the in vitro antifungal activity of this compound against pathogenic fungi.

| Fungal Pathogen | MIC (μg/mL) | Source |

|---|---|---|

| Various Fungal Pathogens | No data available |

Potential Mechanisms of Antimicrobial Action (e.g., membrane disruption, efflux pump inhibition)

Due to the lack of studies on the antimicrobial activity of this compound, there is no information available regarding its potential mechanisms of action, such as membrane disruption or efflux pump inhibition.

Assessment of Anti-inflammatory Responses in Cellular Models

No specific preclinical in vitro studies assessing the anti-inflammatory responses to this compound in cellular models were identified in the reviewed scientific literature.

Cytokine and Inflammatory Mediator Production Inhibition

There is no available data from the reviewed literature concerning the effect of this compound on the production of cytokines and other inflammatory mediators in cellular models.

| Cell Line | Mediator | Effect (e.g., IC50) | Source |

|---|---|---|---|

| No data available | No data available | No data available |

Pathway Analysis of Anti-inflammatory Effects

The anti-inflammatory properties of cinnamic acid and its derivatives are a subject of considerable scientific interest. Research suggests that these compounds exert their effects through the modulation of key inflammatory signaling pathways. While direct pathway analysis of this compound is not extensively detailed in the provided information, the broader class of cinnamic acid derivatives has been shown to interfere with major inflammatory cascades.

One of the primary mechanisms involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comconsensus.app NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenase-2 (COX-2). mdpi.comconsensus.appmdpi.com Cinnamic acid derivatives can suppress the activation of NF-κB, thereby downregulating the production of these inflammatory mediators. mdpi.comconsensus.app

Furthermore, the mitogen-activated protein kinase (MAPK) pathway, which includes p38, ERK, and JNK, is another significant target. mdpi.com This pathway is instrumental in translating extracellular signals into cellular responses, including inflammation. Cinnamaldehyde, a related compound, has been observed to inhibit the phosphorylation of p38 and ERK, which in turn reduces the expression of COX-2 and IL-6. mdpi.com This suggests that the anti-inflammatory actions of cinnamic compounds are mediated, at least in part, through the MAPK signaling cascade.

The table below summarizes the key inflammatory pathways and mediators that are modulated by cinnamic acid derivatives, providing a likely framework for the action of this compound.

| Pathway/Mediator | Role in Inflammation | Modulation by Cinnamic Derivatives |

| NF-κB | Master regulator of inflammatory gene expression. | Inhibition of activation. mdpi.comconsensus.app |

| MAPK (p38, ERK, JNK) | Regulates cellular responses to inflammatory stimuli. | Inhibition of phosphorylation. mdpi.com |

| TNF-α | Pro-inflammatory cytokine. | Suppression of production. consensus.appmdpi.com |

| IL-1β | Pro-inflammatory cytokine. | Suppression of production. consensus.app |

| IL-6 | Pro-inflammatory cytokine and myokine. | Suppression of expression. mdpi.comconsensus.app |

| COX-2 | Enzyme responsible for prostaglandin (B15479496) synthesis. | Suppression of expression. mdpi.com |

Antioxidant Capacity and Reactive Oxygen Species Scavenging Studies

Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes that can cause significant damage to cells, a phenomenon known as oxidative stress. nih.govbg.ac.rs Antioxidants are compounds that can neutralize these harmful species. Cinnamic acid and its derivatives have demonstrated notable antioxidant properties. mdpi.comresearchgate.net

The antioxidant capacity of these compounds is often evaluated using various assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to assess the ability of a compound to donate a hydrogen atom or an electron to neutralize the DPPH radical. mdpi.commdpi.com Substituted cinnamic acids have shown moderate to strong DPPH radical scavenging activity. mdpi.com Another important assay measures the scavenging of hydroxyl radicals (•OH), one of the most reactive and damaging ROS. nih.govmdpi.com Studies have shown that cinnamic acid derivatives can be potent scavengers of hydroxyl radicals. mdpi.com

Furthermore, the ability to inhibit lipid peroxidation is a crucial aspect of antioxidant activity, as it prevents damage to cell membranes. Cinnamic acid derivatives have been found to exhibit remarkable inhibition of linoleic acid peroxidation. mdpi.com The antioxidant potential of these compounds is often attributed to the phenolic hydroxyl groups in their structure, which can readily donate a hydrogen atom to free radicals. mdpi.com

The following table presents data from various antioxidant assays performed on different cinnamic acid derivatives, illustrating their potential to combat oxidative stress.

| Assay | Description | Finding for Cinnamic Acid Derivatives |

| DPPH Radical Scavenging | Measures the ability to neutralize the stable DPPH radical. mdpi.commdpi.com | Medium to strong scavenging activity observed. mdpi.com |

| Hydroxyl Radical (•OH) Scavenging | Assesses the ability to neutralize highly reactive hydroxyl radicals. nih.govmdpi.com | Strong scavenging activity reported. mdpi.com |

| ABTS+• Scavenging | Measures the ability to scavenge the ABTS radical cation. | Moderate to strong scavenging activity. mdpi.com |

| Lipid Peroxidation Inhibition | Evaluates the prevention of oxidative degradation of lipids. mdpi.com | Remarkable inhibition observed. mdpi.com |

Advanced In Vitro Models for Preclinical Evaluation

To better predict human responses and reduce reliance on animal testing, advanced in vitro models such as 3D cell cultures and organoids are increasingly being utilized in preclinical research. criver.comvisikol.com

Three-dimensional (3D) cell culture models, including spheroids and organ-on-a-chip systems, offer a more physiologically relevant microenvironment compared to traditional 2D monolayer cultures. criver.comvisikol.comthermofisher.com These models better mimic the cell-cell and cell-matrix interactions found in native tissues, providing a more accurate platform for assessing the efficacy and potential toxicity of therapeutic compounds. criver.com The use of human cells in these models further enhances their predictive value for human-specific responses. criver.com

For investigating the anti-inflammatory and antioxidant effects of compounds like this compound, 3D cell culture systems can be invaluable. For instance, reconstructed skin models can be used to study the effects of a compound on inflammation in a tissue-like context. criver.com These advanced models allow for the evaluation of endpoints such as changes in cytokine expression and cellular responses to oxidative stress in a more complex and relevant setting.

Organoids are self-organizing 3D structures grown from stem cells that recapitulate the architecture and function of specific organs. nih.govnih.gov These models have emerged as powerful tools in disease modeling and drug discovery, offering unprecedented insights into human development and pathology. nih.govnih.govmdpi.com Brain organoids, for example, have been used to model the pathologies of Alzheimer's disease. nih.gov

In the context of evaluating this compound, organoid models could provide a sophisticated platform to study its effects on inflammation and oxidative stress in a human organ-specific manner. For example, intestinal organoids could be used to investigate the compound's potential to mitigate inflammation in the gut, while liver organoids could be employed to study its metabolism and effects on hepatic oxidative stress. The ability to derive organoids from individual patients also opens the door to personalized medicine, allowing for the screening of compounds on a patient-specific basis. mdpi.com

The table below highlights the advantages of using these advanced models for preclinical evaluation.

| Model | Description | Advantages for Preclinical Evaluation |

| 3D Cell Cultures (e.g., Spheroids) | Aggregates of cells grown in a 3D environment, mimicking tissue-like structures. thermofisher.commdpi.com | More physiologically relevant than 2D cultures, better prediction of in vivo responses. criver.comvisikol.com |

| Organ-on-a-Chip | Microfluidic devices containing living cells that simulate the activities, mechanics, and physiological response of an entire organ or organ system. criver.com | Allows for the study of systemic effects and drug metabolism in a human-relevant context. criver.com |

| Organoids | Self-organizing 3D structures derived from stem cells that mimic the structure and function of an organ. nih.govnih.gov | Provides a highly relevant model for studying organ-specific responses and disease pathology. nih.govmdpi.com |

Analytical Methodologies for Characterization and Quantification of 4 Amidinophenyl Cinnamate

Chromatographic Separation Techniques

Chromatographic methods are essential for separating 4-Amidinophenyl cinnamate (B1238496) from impurities, starting materials, and metabolites, enabling its accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 4-Amidinophenyl cinnamate and quantifying it in bulk materials and formulated products. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase. rsc.org

A typical HPLC method for an aromatic cinnamate ester like this compound would utilize a reversed-phase column, such as a C18 column. researchgate.net The separation is achieved using a mobile phase consisting of a mixture of an aqueous solvent (often with a pH-modifying additive like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netwur.nl Detection is commonly performed using a UV-Vis detector, as the cinnamate and aminophenyl moieties contain chromophores that absorb UV radiation. researchgate.netlibretexts.org For instance, cinnamic acid derivatives often exhibit maximum absorbance (λmax) in the range of 270-320 nm. researchgate.netresearchgate.net

The retention time of the compound under specific chromatographic conditions is a key identifier, while the area under the peak in the chromatogram is proportional to its concentration, allowing for quantification against a standard of known concentration. rsc.org Method validation according to established guidelines ensures the reliability of the results, assessing parameters such as linearity, accuracy, precision, and robustness. researchgate.netresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Analysis of Cinnamate Esters

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. researchgate.net |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | Elutes compounds from the column. oup.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. researchgate.net |

| Injection Volume | 10 µL | Introduces a precise amount of sample. researchgate.net |

| Column Temperature | 30°C | Ensures reproducible retention times. researchgate.net |

| Detection | UV-Vis at ~280-310 nm | Detects and quantifies the analyte. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the definitive identification of this compound and for the detection and structural elucidation of its metabolites in biological samples. researchgate.net

After separation by the LC system, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are separated by the mass spectrometer based on their mass-to-charge ratio (m/z). sci-hub.se For quantitative studies, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often used. rsc.orgsci-hub.se This approach offers high selectivity and sensitivity by monitoring a specific precursor ion to product ion fragmentation. rsc.org

LC-MS is a powerful tool for pharmacokinetic studies, allowing the quantification of the parent drug and its metabolites in complex biological matrices like plasma or urine. researchgate.net The development of LC-MS methods for cinnamic acid and its derivatives has been extensively reported, providing a strong basis for creating a method for this compound. rsc.orgresearchgate.netsci-hub.se

Table 2: Example LC-MS/MS Parameters for Quantification of a Cinnamic Acid Derivative

| Parameter | Typical Setting | Function |

| LC System | UPLC/HPLC | Separates the analyte from matrix components. sci-hub.se |

| Column | Reversed-Phase C18 or Phenyl | Provides chromatographic separation. oup.com |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | Generates ions from the analyte molecules. sci-hub.se |

| Mass Analyzer | Triple Quadrupole (QqQ) | Selects precursor and product ions for quantification. researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity. rsc.org |

| Example Transition | For Cinnamic Acid: m/z 146.8 → 103.0 | Specific fragmentation used for quantification. sci-hub.se |

Spectroscopic Characterization Methods for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for unambiguous structure determination of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to characterize this compound. beilstein-journals.org

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on both the cinnamate and the aminophenyl rings, as well as the vinylic protons of the double bond. wiley-vch.deresearchgate.net The coupling constants (J values) between the vinylic protons are characteristic of the trans-isomer, which is the more common and stable configuration for cinnamates. rsc.org

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Characteristic chemical shifts would be expected for the carbonyl carbon of the ester, the carbons of the aromatic rings, and the vinylic carbons. wiley-vch.de The combination of ¹H and ¹³C NMR data allows for a complete assignment of the molecule's structure. beilstein-journals.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Moieties in this compound (in CDCl₃)

| Moiety | Nucleus | Predicted Chemical Shift (ppm) | Characteristic Features |

| Cinnamate Phenyl H | ¹H | 7.3-7.6 | Multiplet corresponding to the monosubstituted benzene (B151609) ring. rsc.org |

| Vinylic H (α to C=O) | ¹H | ~6.4 | Doublet, coupled to the β-vinylic proton. rsc.org |

| Vinylic H (β to C=O) | ¹H | ~7.7 | Doublet, coupled to the α-vinylic proton with a large J value (~16 Hz) indicating trans geometry. rsc.org |

| Amidinophenyl H | ¹H | 7.0-8.0 | AA'BB' system or two doublets for the para-substituted ring. wiley-vch.de |

| Ester Carbonyl C | ¹³C | ~166 | Characteristic downfield shift for an ester carbonyl. rsc.org |

| Aromatic C | ¹³C | 115-150 | Multiple signals corresponding to the carbons of both aromatic rings. wiley-vch.de |

| Vinylic C | ¹³C | 118-145 | Signals for the two carbons of the C=C double bond. rsc.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ester group (typically around 1700-1730 cm⁻¹), the C=C stretch of the alkene and aromatic rings (around 1600-1640 cm⁻¹), and the C-N and N-H stretches associated with the amidine group. researchgate.netmu-varna.bg

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. libretexts.org The extended conjugation system, encompassing the phenyl ring, the double bond, and the carbonyl group of the cinnamate moiety, as well as the aminophenyl group, is expected to result in strong UV absorption. researchgate.net The wavelength of maximum absorbance (λmax) is a characteristic property that can be used for quantification, particularly in HPLC-UV analysis. For similar conjugated aromatic esters, the λmax typically falls in the 280-320 nm range. researchgate.netmu-varna.bg

Method Development and Validation for In Vitro Assay Quantification

When evaluating the biological activity of this compound in in vitro assays, it is crucial to have a validated analytical method to accurately quantify its concentration in the assay medium. This ensures that the observed biological effect is correctly correlated with the concentration of the compound.

The development of such a method, typically using HPLC-UV or LC-MS/MS, involves several key steps. mdpi.comugm.ac.id First, an appropriate extraction procedure must be established to isolate the analyte from the complex matrix of the assay medium (e.g., cell culture medium, buffer solutions) without degradation. sci-hub.se This could involve protein precipitation or liquid-liquid extraction. sci-hub.se

The chromatographic conditions are then optimized to achieve good resolution, peak shape, and a short run time. researchgate.net For LC-MS/MS, the mass spectrometric parameters, including ionization mode and MRM transitions, are optimized for maximum sensitivity and specificity. rsc.org

Once the method is developed, it must be rigorously validated according to international guidelines (e.g., ICH). Validation demonstrates that the method is suitable for its intended purpose and provides reliable results. Key validation parameters include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components. rsc.org

Linearity: The demonstration that the analytical response is directly proportional to the analyte concentration over a given range. researchgate.net

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

Stability: The stability of the analyte in the biological matrix under the conditions of the assay and during sample processing and storage.

By developing and validating a robust analytical method, researchers can confidently quantify this compound in in vitro systems, leading to a more accurate understanding of its biological properties. mdpi.comjapsonline.com

Techniques for Stability Assessment in Various Media

The stability of a chemical compound is a critical parameter that influences its handling, storage, and potential applications. For this compound, assessing its stability in different environments is crucial for determining its shelf-life and degradation pathways. This is typically accomplished through a combination of stability-indicating analytical methods and forced degradation studies.

A primary technique for stability assessment is high-performance liquid chromatography (HPLC). openaccessjournals.com A stability-indicating HPLC method is one that can accurately separate the intact compound from its degradation products, allowing for the precise quantification of any changes over time. openaccessjournals.com The development of such a method involves subjecting the compound to various stress conditions to intentionally induce degradation. jfda-online.com These conditions typically include exposure to acidic, basic, and neutral hydrolysis, oxidation, photolysis, and thermal stress. jfda-online.com

Forced degradation studies, also known as stress testing, are fundamental to understanding the intrinsic stability of a molecule. openaccessjournals.com By exposing this compound to conditions harsher than typical storage, potential degradation products can be generated and identified. This provides insight into the degradation pathways and the susceptibility of the compound to various environmental factors.

Hydrolytic Stability:

The stability of this compound against hydrolysis is evaluated across a range of pH values, typically under acidic, neutral, and basic conditions. openaccessjournals.com The ester linkage in this compound is a potential site for hydrolysis, which would yield p-amidinophenol and cinnamic acid. The rate of this hydrolysis can be monitored over time using a stability-indicating HPLC method to establish a pH-rate profile. This profile is essential for understanding how the compound will behave in aqueous environments of varying acidity or alkalinity.

Plasma Stability:

For compounds with potential biological applications, assessing stability in plasma is a key step. Plasma contains various enzymes that can metabolize foreign compounds. nih.gov The in vitro stability of this compound in plasma from different species (e.g., human, mouse, rat) is determined by incubating the compound with plasma at 37°C. pharmacologydiscoveryservices.com At specific time points, samples are taken, and the reaction is quenched, typically by protein precipitation with a solvent like acetonitrile. pharmacologydiscoveryservices.com The remaining concentration of the parent compound is then quantified by a suitable analytical method, often LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to determine its half-life in the plasma matrix. pharmacologydiscoveryservices.com This provides an early indication of its metabolic stability. nih.gov Peptides and other compounds are often found to be more rapidly degraded in serum and plasma compared to fresh whole blood, indicating that the choice of matrix for in vitro testing can significantly influence the observed stability. plos.org

The following table summarizes the typical conditions used in stability assessment studies.

| Stability Test | Conditions | Purpose | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, heated | To assess stability in acidic environments. | 4-Aminophenol, Cinnamic acid |

| Base Hydrolysis | 0.1 M NaOH, heated | To assess stability in alkaline environments. | 4-Aminophenol, Cinnamic acid |

| Neutral Hydrolysis | Water, heated | To assess stability in neutral aqueous solutions. | 4-Aminophenol, Cinnamic acid |

| Oxidative Degradation | 3% H₂O₂, room temperature | To assess susceptibility to oxidation. | Oxidized derivatives |

| Photostability | Exposure to UV/Vis light | To assess light sensitivity. | Photodegradation products |

| Thermal Degradation | Elevated temperature (e.g., 60-80°C) | To assess stability at high temperatures. | Thermally induced degradation products |

| Plasma Stability | Incubation in human/animal plasma at 37°C | To evaluate metabolic stability by plasma enzymes. | Metabolites |

Future Directions and Emerging Research Avenues for 4 Amidinophenyl Cinnamate

Exploration of New Biological Targets and Therapeutic Indications

The established activity of 4-amidinophenyl cinnamate (B1238496) analogs as serine protease inhibitors serves as a foundation for exploring a wider range of biological targets. sigmaaldrich.comnih.gov The inherent reactivity of the cinnamate moiety, combined with the specificity of the amidine group, suggests potential interactions with other enzyme classes and receptor families. ontosight.aivanderbilt.edu Future research should focus on screening 4-amidinophenyl cinnamate and its derivatives against diverse panels of biological targets to uncover novel activities. This could lead to the identification of new therapeutic indications beyond those currently being investigated.

Cinnamic acid and its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.netnih.govnih.gov This broad bioactivity profile suggests that this compound may also possess therapeutic potential in these areas. For instance, the structural similarities to compounds with known anticancer or antimicrobial effects warrant investigation into its efficacy against various cancer cell lines and pathogenic microorganisms. researchgate.netnih.gov The exploration of its potential as an anti-inflammatory agent is also a promising avenue, given the role of proteases in inflammatory cascades.

Furthermore, the concept of drug repurposing, where existing compounds are investigated for new therapeutic uses, is highly relevant. biorxiv.org Systematic screening of this compound against targets implicated in a variety of diseases could unveil unexpected therapeutic opportunities. This approach, which has proven successful for other natural product-derived compounds, could accelerate the translation of this chemical scaffold into new clinical applications. nih.gov

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully elucidate the biological effects of this compound, the integration of "omics" technologies is paramount. humanspecificresearch.orgutu.fi These high-throughput methods provide a global view of molecular changes within a biological system, offering a more complete picture than traditional targeted assays. researchgate.net

The primary omics technologies and their potential applications in this compound research are outlined below:

| Omics Technology | Description | Potential Application for this compound Research |

| Genomics | The study of an organism's complete set of DNA (genome). humanspecificresearch.org | Identifying genetic variations that may influence an individual's response to this compound. |

| Transcriptomics | The analysis of all RNA molecules (the transcriptome) in a cell or organism. humanspecificresearch.org | Determining how this compound alters gene expression patterns to understand its mechanism of action. researchgate.net |

| Proteomics | The large-scale study of proteins, particularly their structures and functions. humanspecificresearch.org | Identifying the direct protein targets of this compound and downstream changes in protein expression and post-translational modifications. researchgate.net |

| Metabolomics | The study of the complete set of small-molecule chemicals (metabolites) within a biological system. humanspecificresearch.org | Assessing the impact of this compound on metabolic pathways to uncover off-target effects and novel mechanisms. |

| Lipidomics | The large-scale study of pathways and networks of cellular lipids. humanspecificresearch.org | Investigating how this compound might influence lipid signaling and metabolism. |

By combining data from these different omics levels, researchers can construct a comprehensive model of how this compound functions at a systems level. eaaci.org This integrated approach will be crucial for understanding its full therapeutic potential and for identifying potential biomarkers to predict treatment response. utu.fi

Development of Advanced Delivery Systems for Targeted Research Applications

The efficacy of any therapeutic agent is intrinsically linked to its ability to reach its target site in the body. univ-lille.fr Advanced drug delivery systems offer a means to improve the pharmacokinetic and pharmacodynamic properties of compounds like this compound. pharmaexcipients.comresearchgate.net These systems can protect the compound from degradation, enhance its solubility, and facilitate targeted delivery to specific cells or tissues, thereby increasing its therapeutic index and minimizing off-target effects. univ-lille.frresearchgate.net

Several types of advanced delivery systems could be explored for this compound:

Nanoparticle-based carriers: Encapsulating this compound within nanoparticles, such as liposomes or polymeric micelles, can improve its stability and solubility. pharmaexcipients.comamazonaws.com These nanoparticles can also be surface-modified with targeting ligands to direct them to specific cell types, such as cancer cells.

Stimuli-responsive systems: These systems are designed to release their cargo in response to specific triggers, such as changes in pH or temperature, which are often characteristic of diseased tissues. pharmaexcipients.com This allows for on-demand release of this compound at the site of action.

Prodrug strategies: The cinnamate moiety itself can be part of a prodrug design, where the active compound is released upon enzymatic cleavage or other physiological triggers. This approach can improve the compound's permeability and oral bioavailability. google.com

The development of such advanced delivery systems will not only be beneficial for potential therapeutic applications but also for fundamental research, allowing for more precise spatiotemporal control over the compound's activity in experimental models. univ-lille.fr

Collaborative Research Initiatives in Amidine-Cinnamate Conjugates

The modular nature of this compound, with its distinct amidine and cinnamate components, makes it an ideal candidate for the creation of hybrid molecules. nih.gov Collaborative research initiatives that bring together experts in medicinal chemistry, pharmacology, and specific disease areas will be essential to fully explore the potential of amidine-cinnamate conjugates.

By linking the this compound scaffold to other pharmacologically active molecules, researchers can create novel compounds with multi-target activities. nih.gov This approach is particularly promising for complex diseases that involve multiple pathological pathways. For example, conjugating this compound with a known anticancer agent could result in a hybrid molecule that not only inhibits proteases involved in tumor progression but also targets other critical cancer pathways.

Predictive Modeling for Translational Research Insights

Predictive modeling and simulation are powerful tools that can accelerate the drug discovery and development process. nih.gov By integrating data from in vitro and in vivo studies, these models can help to predict the behavior of compounds like this compound in more complex biological systems, including humans. nih.govresearchgate.net

Key applications of predictive modeling in the context of this compound research include:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: These models can simulate the absorption, distribution, metabolism, and excretion of this compound, as well as its effect on the body over time. nih.gov This can help in optimizing dosing regimens and predicting potential drug-drug interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can identify the key structural features of this compound and its analogs that are responsible for their biological activity. This information can then be used to design new derivatives with improved potency and selectivity.

Systems Biology Modeling: By integrating omics data, systems biology models can provide a holistic understanding of the compound's mechanism of action and its effects on complex biological networks. eaaci.org This can help to identify potential off-target effects and predict clinical outcomes.

The use of these predictive models can help to de-risk the development of this compound-based therapeutics and provide valuable insights for their translation from the laboratory to the clinic. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 4-Amidinophenyl cinnamate, and how can reaction conditions be systematically optimized?

- Methodological Answer : A Rh-catalyzed domino conjugate addition-cyclization strategy (as demonstrated for substituted dihydrocoumarins) can be adapted for synthesizing this compound derivatives. Key parameters include:

- Catalyst selection : Rh(I) catalysts (e.g., 2 mol% RhCl(PPh₃)₃) for efficient coupling .

- Solvent/base optimization : THF with triethylamine enhances reaction efficiency .

- Substrate design : Use ortho-functionalized cinnamate esters to guide regioselectivity.

- Temperature control : Reactions at 100°C improve yield while minimizing side products .

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product integrity.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR (in deuterated chloroform) identifies substitution patterns and confirms amidinophenyl integration. For example, coupling constants (J ≈ 16 Hz) confirm trans-configuration in cinnamate moieties .

- GC-MS : Quantifies purity and detects volatile byproducts (e.g., using methanol or isopropanol as solvents) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess stability under varying pH/temperature .

Q. What safety protocols should be followed when handling this compound derivatives?

- Methodological Answer : Adhere to GHS guidelines for cinnamate analogs:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2A/1) .

- Ventilation : Use fume hoods to avoid inhalation (P261, P273) .

- Waste disposal : Collect spills with inert absorbents (e.g., vermiculite) and dispose per local regulations (P501) .

Conduct regular toxicity screenings (e.g., Ames test for mutagenicity) due to structural similarities to sensitizing phenylpropanoids .

Advanced Research Questions

Q. How can contradictions in bioactivity data for this compound across studies be resolved?

- Methodological Answer :

- Comparative assays : Standardize in vitro models (e.g., murine hepatocytes vs. human cell lines) to control for species-specific metabolic differences .

- Structural analogs : Synthesize fluorinated or trifluoromethyl derivatives (e.g., 4-fluorocinnamate) to isolate electronic effects on activity .

- Dose-response curves : Use Hill slope analysis to differentiate true efficacy from assay artifacts .

Q. What experimental strategies elucidate the role of this compound in phenylpropanoid pathways?

- Methodological Answer :

- Isotopic labeling : Administer [¹³C]cinnamate precursors to track incorporation into phenolic metabolites via SIM-MS/NMR, as shown in norlignan biosynthesis studies .

- Gene expression profiling : Quantify C4H (cinnamate 4-hydroxylase) mRNA levels via qRT-PCR (2^(-ΔΔCt) method) in treated plant tissues to assess enzyme modulation .

- Knockout models : CRISPR-Cas9-edited C4H lines in Rehmannia glutinosa can validate functional interactions with amidinophenyl derivatives .

Q. How does the amidinophenyl group influence stability and degradation kinetics under physiological conditions?

- Methodological Answer :